molecular formula C5H3F3N2O B6170401 2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 939403-60-8

2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B6170401
CAS RN: 939403-60-8
M. Wt: 164.1
InChI Key:
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Description

The compound “2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions of “2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole” would depend on its specific structure and the conditions under which it is reacted . Without specific information, it’s difficult to predict its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole” would be influenced by its specific structure . These could include its melting point, boiling point, solubility, and stability, among others .

Mechanism of Action

The mechanism of action of “2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole” would depend on its specific biological target, which is not provided in the information I have .

Safety and Hazards

The safety and hazards associated with “2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole” would depend on its specific properties . It’s important to handle all chemicals with appropriate safety precautions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole involves the reaction of ethyl propiolate with trifluoromethyl hydrazine to form 2-ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole, which is then converted to the desired product by hydrogenation.", "Starting Materials": [ "Ethyl propiolate", "Trifluoromethyl hydrazine" ], "Reaction": [ "Step 1: Ethyl propiolate is reacted with trifluoromethyl hydrazine in the presence of a catalyst such as copper powder or palladium on carbon to form 2-ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole.", "Step 2: The resulting 2-ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole is then hydrogenated using a hydrogenation catalyst such as palladium on carbon or Raney nickel to form 2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole." ] }

CAS RN

939403-60-8

Product Name

2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole

Molecular Formula

C5H3F3N2O

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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